An In-depth Technical Guide to (1-Methoxy-2-propoxy)trimethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1-Methoxy-2-propoxy)trimethylsilane: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (1-Methoxy-2-propoxy)trimethylsilane. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth technical insights and practical methodologies.
Introduction and Core Properties
(1-Methoxy-2-propoxy)trimethylsilane, with the CAS number 55816-62-1, is a bifunctional organosilicon compound.[1] Its structure incorporates a trimethylsilyl ether and a methoxy ether, rendering it a versatile building block in organic synthesis and a precursor for advanced materials. The presence of these two distinct functionalities allows for selective chemical transformations and tailored material properties.
Molecular Structure and Identifiers
-
IUPAC Name: 1-methoxypropan-2-yloxy(trimethyl)silane[1]
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Synonyms: ((1-methoxypropan-2-yl)oxy)trimethylsilane, (1-METHOXY-2-PROPOXY)TRIMETHYLSILANE[1]
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CAS Number: 55816-62-1[1]
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Molecular Formula: C₇H₁₈O₂Si[1]
Physicochemical Properties
A summary of the key physicochemical properties of (1-Methoxy-2-propoxy)trimethylsilane is presented in the table below. It is important to note that while some of these are experimentally determined, others are computed properties.
| Property | Value | Source |
| Molecular Weight | 162.30 g/mol | PubChem[1] |
| Boiling Point | 132°C | Alfa Chemistry[2] |
| Appearance | Colorless liquid (predicted) | - |
| Solubility | Expected to be soluble in common organic solvents. Hydrolyzes in the presence of water. | General knowledge on alkoxysilanes |
Synthesis of (1-Methoxy-2-propoxy)trimethylsilane
While a specific, detailed laboratory preparation for (1-Methoxy-2-propoxy)trimethylsilane is not widely published, a standard and reliable method can be adapted from the well-established synthesis of silyl ethers. This involves the reaction of an alcohol with a halosilane in the presence of a base, analogous to the Williamson ether synthesis.[3][4][5][6]
Proposed Synthesis Route: Silylation of 1-Methoxy-2-propanol
The most direct route to (1-Methoxy-2-propoxy)trimethylsilane is the reaction of 1-methoxy-2-propanol with chlorotrimethylsilane. A tertiary amine, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[7]
Experimental Protocol: Synthesis of (1-Methoxy-2-propoxy)trimethylsilane
Materials:
-
1-Methoxy-2-propanol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq) and anhydrous triethylamine (1.2 eq) dissolved in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
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Add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure (1-Methoxy-2-propoxy)trimethylsilane.
Caption: Proposed workflow for the synthesis of (1-Methoxy-2-propoxy)trimethylsilane.
Spectral Properties
Due to the limited availability of published experimental spectra for (1-Methoxy-2-propoxy)trimethylsilane, this section provides predicted spectral data based on its chemical structure and characteristic absorption bands for its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methoxy group, and the propylene backbone.
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-Si(CH₃)₃: A sharp singlet around δ 0.1 ppm.
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-OCH₃: A singlet around δ 3.3 ppm.
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-CH(CH₃)-: A doublet around δ 1.1 ppm.
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-CH₂-O-: A multiplet between δ 3.2-3.6 ppm.
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-O-CH-: A multiplet around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.
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-Si(CH₃)₃: A signal around δ 0 ppm.
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-CH(CH₃)-: A signal around δ 18-22 ppm.
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-OCH₃: A signal around δ 58-60 ppm.[8]
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-CH₂-O-: A signal around δ 75-78 ppm.
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-O-CH-: A signal around δ 70-73 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the C-O and Si-O bonds.
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Si-O-C stretching: A strong, broad band in the region of 1000-1110 cm⁻¹.[9][10]
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C-O-C stretching: A strong band around 1100-1200 cm⁻¹.
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Si-C stretching (from TMS group): Bands around 1250 cm⁻¹ and 840 cm⁻¹.
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C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
Chemical Reactivity and Mechanistic Pathways
The reactivity of (1-Methoxy-2-propoxy)trimethylsilane is dominated by the chemistry of the trimethylsilyl ether linkage. This group is primarily known for its role as a protecting group for alcohols, which is stable under many conditions but can be selectively cleaved.
Hydrolysis of the Silyl Ether
The Si-O bond is susceptible to hydrolysis under both acidic and basic conditions to regenerate the parent alcohol, 1-methoxy-2-propanol.[11] The rate of hydrolysis is significantly influenced by pH.
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Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
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Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the silicon atom leads to the formation of a pentacoordinate silicon intermediate, which then collapses to give the alcohol and a silanolate.
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of silyl ethers.
Deprotection with Fluoride Ions
A key feature of trimethylsilyl ethers is their facile cleavage by fluoride ions, such as tetrabutylammonium fluoride (TBAF).[2] The high affinity of silicon for fluorine drives this reaction, making it a highly selective deprotection method.
Applications in Research and Development
The dual functionality of (1-Methoxy-2-propoxy)trimethylsilane opens up a range of potential applications in both organic synthesis and materials science.
Protecting Group for Alcohols
The primary application of the trimethylsilyloxy group is the protection of alcohols.[12][13] This allows for other chemical transformations to be carried out on a multifunctional molecule without affecting the hydroxyl group. The silyl ether can then be selectively removed under mild conditions.[7]
Precursor for Hybrid Organic-Inorganic Materials
Bifunctional alkoxysilanes are widely used as coupling agents and precursors for the synthesis of hybrid materials.[14][15][16] The methoxypropyl group can be further functionalized, while the trimethylsilyloxy group can undergo hydrolysis and condensation (sol-gel processing) to form a silica network. This allows for the creation of materials with tailored properties, such as hydrophobicity, adhesion, and mechanical strength.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[19] Keep away from ignition sources, as vapors may form explosive mixtures with air.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Alkoxysilanes are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
In case of contact: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
(1-Methoxy-2-propoxy)trimethylsilane is a valuable organosilicon compound with significant potential in organic synthesis and materials science. Its utility as a protecting group for alcohols and as a precursor for hybrid materials makes it a versatile tool for researchers. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of analogous alkoxysilanes. Further research into the specific applications of this molecule is warranted to fully explore its capabilities.
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